2-Ethyl-1-oxidoquinoxalin-1-ium
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Overview
Description
2-Ethyl-1-oxidoquinoxalin-1-ium is a heterocyclic compound with the molecular formula C10H10N2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The structure of this compound consists of a quinoxaline ring system with an ethyl group at the 2-position and an oxide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-oxidoquinoxalin-1-ium typically involves the condensation of o-phenylenediamine with an appropriate dicarbonyl compound, followed by oxidation. One common method is the reaction of o-phenylenediamine with ethyl glyoxalate under acidic conditions to form the quinoxaline ring, which is then oxidized to the 1-oxide derivative using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-oxidoquinoxalin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Ethyl-1-oxidoquinoxalin-1-ium has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new pharmaceuticals
Industry: this compound is used in the production of dyes, pigments, and other materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-Ethyl-1-oxidoquinoxalin-1-ium involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to cell death
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function
Antiviral Activity: The compound interferes with viral replication by inhibiting viral polymerases and proteases
Comparison with Similar Compounds
2-Ethyl-1-oxidoquinoxalin-1-ium can be compared with other quinoxaline derivatives and similar heterocyclic compounds:
Quinoxaline 1,4-dioxides: These compounds have similar biological activities but differ in their oxidation state and reactivity.
Quinolines and Isoquinolines: These are structurally related but have different ring systems and exhibit distinct chemical and biological properties.
Pyrroloquinoxalines: These compounds have an additional pyrrole ring fused to the quinoxaline system, leading to unique electronic and biological properties.
Properties
CAS No. |
16154-82-8 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
2-ethyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C10H10N2O/c1-2-8-7-11-9-5-3-4-6-10(9)12(8)13/h3-7H,2H2,1H3 |
InChI Key |
IWBOEOPSFOYTAS-UHFFFAOYSA-N |
SMILES |
CCC1=[N+](C2=CC=CC=C2N=C1)[O-] |
Canonical SMILES |
CCC1=[N+](C2=CC=CC=C2N=C1)[O-] |
Origin of Product |
United States |
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